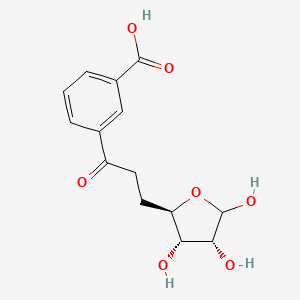
Dehypoxanthine futalosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehypoxanthine futalosine is an analogue of futalosine lacking the hypoxanthine moiety. It derives from a futalosine. It is a conjugate acid of a dehypoxanthine futalosinate.
Aplicaciones Científicas De Investigación
Biosynthesis of Menaquinones
Overview : Dehypoxanthine futalosine plays a crucial role in the biosynthesis of menaquinones (vitamin K2) through the futalosine pathway. This alternative pathway is significant in certain bacteria that lack the classical menaquinone biosynthetic route.
Key Findings :
- The conversion of futalosine to this compound is catalyzed by the enzyme MqnB found in Thermus thermophilus and Helicobacter pylori .
- This pathway is particularly relevant for anaerobic bacteria, which predominantly utilize it for menaquinone biosynthesis, indicating its evolutionary importance .
Case Study : Research demonstrated that targeting the MqnB enzyme could lead to the development of specific antibiotics against H. pylori, highlighting the therapeutic potential of inhibiting this pathway .
Antimicrobial Applications
Overview : The unique enzymatic processes involving this compound suggest its potential as a target for novel antimicrobial agents.
Key Findings :
- Inhibitors of the futalosine pathway, such as pulvomycin and tirandamycins, have been identified as effective against various bacterial strains .
- The specific targeting of enzymes like MqnC in the futalosine pathway provides a strategic approach to antibiotic development .
Data Table: Antimicrobial Efficacy of Inhibitors
| Inhibitor | Target Enzyme | Bacterial Strain | Efficacy |
|---|---|---|---|
| Pulvomycin | MqnB | H. pylori | High |
| Tirandamycins | MqnC | Streptomyces | Moderate |
Pharmacological Potential
Overview : Beyond its biosynthetic roles, this compound's structural properties position it as a candidate for drug development.
Key Findings :
- Compounds derived from this compound exhibit anti-inflammatory properties, making them potential candidates for treating autoimmune diseases .
- Structural modifications can enhance pharmacological effects, leading to derivatives with improved bioactivity against inflammatory pathways .
Research and Development Insights
Ongoing research continues to explore the multifaceted applications of this compound:
- Synthetic Pathways : Studies on synthesizing cyclic derivatives of this compound have revealed insights into its biosynthetic intermediates and potential modifications for enhanced activity .
- Enzymatic Mechanisms : Investigations into radical S-adenosylmethionine enzymes have elucidated mechanisms by which this compound is converted into biologically active compounds .
Propiedades
Fórmula molecular |
C14H16O7 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid |
InChI |
InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1 |
Clave InChI |
XWPBBHHZDYSYMS-ZXRVKKJVSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















